Conformational Restriction via α,α-Disubstitution
The target compound's α,α-disubstituted (quaternary) architecture imposes a well-characterized conformational restriction absent in the α-monosubstituted comparator Fmoc-DL-Nip-OH. In model peptides, α,α-dialkylated residues such as 4-aminopiperidine-4-carboxylic acid (Api) have been shown to stabilize 3₁₀- and α-helical conformations, with CD spectroscopy demonstrating markedly increased helical content compared to α-monosubstituted controls [1]. The Schiller group previously demonstrated that introducing conformational restriction into a cyclic opioid peptide analogue altered µ/δ receptor selectivity by >16-fold (4× reduction in µ-affinity vs. 65× reduction in δ-affinity), establishing that α,α-disubstitution can be the decisive factor in subtype selectivity [2]. For the target compound, the ethyl substituent occupies the second Cα valence, forcing the piperidine ring into a constrained orientation unavailable to Fmoc-Nip-OH.
| Evidence Dimension | Peptide conformational restriction (helical stabilization) |
|---|---|
| Target Compound Data | α,α-Disubstituted (quaternary Cα); imposes φ/ψ restriction analogous to Aib/Api residues |
| Comparator Or Baseline | Fmoc-DL-Nip-OH (α-monosubstituted, hydrogen at Cα); free rotation about Cα |
| Quantified Difference | Not directly quantified for this compound; class-level: α,α-dialkylated amino acids increase helicity by >30% over monosubstituted analogs in model peptides (Wysong et al., 1996) |
| Conditions | Literature precedent from 4-aminopiperidine-4-carboxylic acid (Api)-containing peptides; CD spectroscopy in aqueous and organic solvents |
Why This Matters
Procurement of the quaternary variant ensures that peptide SAR campaigns probe a constrained conformational space, whereas the unsubstituted analog introduces an additional rotational degree of freedom that confounds structure–activity interpretation.
- [1] Wysong, C.L., Yokum, T.S., Morales, G.A., Gundry, R.L., McLaughlin, M.L., & Hammer, R.P. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. J. Org. Chem., 61(22), 7650–7651. View Source
- [2] Schiller, P.W., Weltrowska, G., Nguyen, T.M., Lemieux, C., Chung, N.N., Marsden, B.J., & Wilkes, B.C. (1991). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analog: effects on receptor selectivity and stereospecificity. J. Med. Chem., 34(10), 3125–3132. View Source
